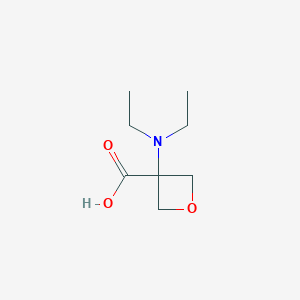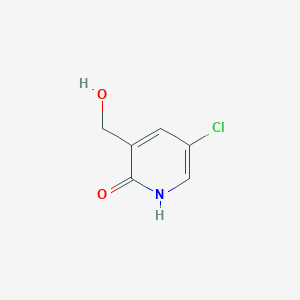
5-Chloro-3-(hydroxymethyl)pyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(hydroxymethyl)pyridin-2-ol is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a chlorine atom at the 5th position, a hydroxymethyl group at the 3rd position, and a hydroxyl group at the 2nd position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(hydroxymethyl)pyridin-2-ol can be achieved through various synthetic routes. One common method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This biocatalytic approach is attractive due to its regioselectivity and efficiency in converting pyridine derivatives into their hydroxylated forms .
Industrial Production Methods
Industrial production methods for this compound typically involve chemical synthesis under controlled conditions. For example, the reaction of 2-hydroxy-3-chloropyridine with appropriate reagents under alkaline conditions can yield this compound . The reaction process requires careful control of temperature and pH to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3-(hydroxymethyl)pyridin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the hydroxyl groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 5-chloro-3-carboxypyridin-2-ol, while nucleophilic substitution of the chlorine atom can produce various substituted pyridine derivatives.
Applications De Recherche Scientifique
5-Chloro-3-(hydroxymethyl)pyridin-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products
Mécanisme D'action
The mechanism of action of 5-Chloro-3-(hydroxymethyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Chloro-3-(hydroxymethyl)pyridin-2-ol include:
- 3-Chloro-5-(trifluoromethyl)pyridin-2-ol
- 5-(Hydroxymethyl)pyridin-3-ol
- 2-Hydroxypyridine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups. The presence of both a chlorine atom and a hydroxymethyl group on the pyridine ring provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H6ClNO2 |
|---|---|
Poids moléculaire |
159.57 g/mol |
Nom IUPAC |
5-chloro-3-(hydroxymethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6ClNO2/c7-5-1-4(3-9)6(10)8-2-5/h1-2,9H,3H2,(H,8,10) |
Clé InChI |
VSDHSVDRNCQSJC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC=C1Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


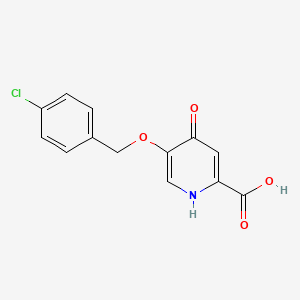




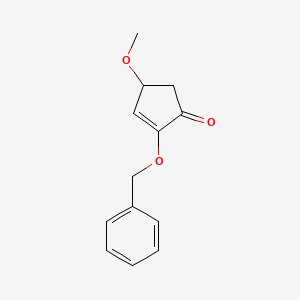
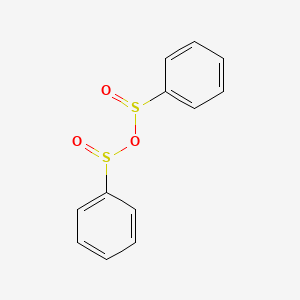

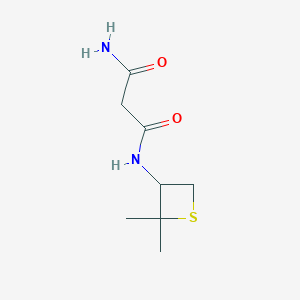

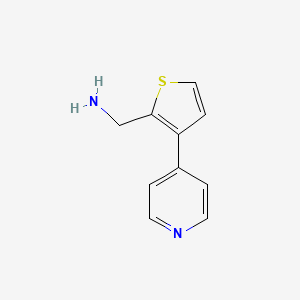
![3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13015174.png)
